

physical characteristics of solid ruthenocene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(cyclopentadienyl)ruthenium*

Cat. No.: B073265

[Get Quote](#)

An In-depth Technical Guide to the Core Physical Characteristics of Solid Ruthenocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenocene, with the chemical formula $(C_5H_5)_2Ru$, is a highly stable organometallic compound belonging to the metallocene family.^[1] It consists of a ruthenium atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.^{[1][2]} This pale yellow, volatile solid has garnered significant interest in materials science, catalysis, and medicinal chemistry due to its unique electronic structure, stability, and redox properties.^{[2][3]} This guide provides a comprehensive overview of the core physical characteristics of solid ruthenocene, detailing its structural, thermal, and spectroscopic properties. It includes detailed experimental protocols for characterization and summarizes quantitative data for ease of reference.

Physicochemical and Structural Properties

Solid ruthenocene is typically a pale yellow to amber crystalline powder.^{[1][3][4]} Unlike its isoelectronic analogue ferrocene, which adopts a staggered conformation in its crystalline state, ruthenocene crystallizes with the cyclopentadienyl rings in an eclipsed conformation.^{[1][5]} This structural difference is attributed to the larger ionic radius of ruthenium, which increases the inter-ring distance, thereby minimizing steric hindrance and favoring the eclipsed arrangement.^[1]

Summary of Physical Properties

The fundamental physical and chemical properties of ruthenocene are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{10}Ru$	[1] [2] [3]
Molar Mass	231.26 g/mol	[1] [2] [3]
Appearance	Pale yellow, white, amber, or dark green crystalline powder	[1] [3] [4]
Melting Point	195 - 205 °C (Sublimes before melting)	[1] [3] [4] [6]
Boiling Point	278 °C	[1] [2]
Density	1.86 - 1.876 g/cm ³ at 25 °C	[1] [7]
Solubility	Insoluble in water; Soluble in most organic solvents (e.g., acetone)	[1] [2] [8]

Crystallographic Data

The crystal structure of ruthenocene has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pnma.[\[9\]](#)[\[10\]](#)

Crystallographic Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[7][9]
Space Group	Pnma	[7][9][10]
Unit Cell Dimensions	$a = 7.13 \text{ \AA}$	[7][9][10]
$b = 8.99 \text{ \AA}$	[7][9][10]	
$c = 12.81 \text{ \AA}$	[7][9][10]	
Molecules per Unit Cell (Z)	4	[7][9]
Molecular Conformation	Eclipsed (D_{5h})	[1][5][9]
Ru-C Bond Distance	2.21 \AA	[7][9]
C-C Bond Distance (avg)	1.43 \AA	[7][9]

Thermal Properties

Ruthenocene is a thermally stable compound that exhibits characteristic sublimation behavior.

Melting and Sublimation

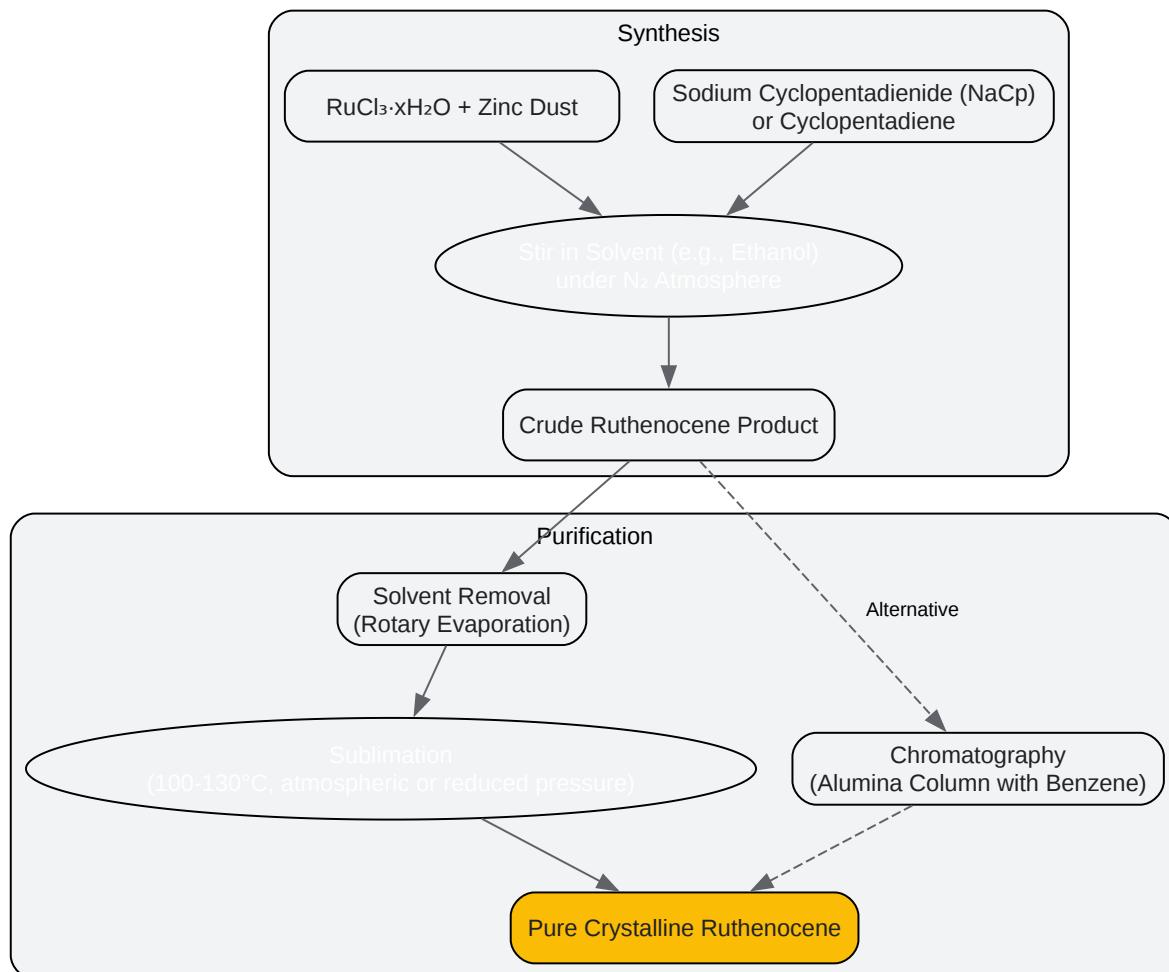
Ruthenocene has a reported melting point in the range of 195-205°C.[1][3] However, a notable characteristic is its tendency to sublime at temperatures below its melting point.[6][11] Sublimation can be observed starting around 70°C and proceeds rapidly at 100-105°C under atmospheric pressure.[8] This property is often exploited for its purification.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows that ruthenocene is thermally stable and evaporates completely without significant decomposition under typical experimental conditions.[12] While some substituted ruthenocene derivatives may begin to decompose at temperatures as low as 95°C, the parent compound is robust.[12]

Vapor Pressure and Sublimation Enthalpy

The vapor pressure of ruthenocene has been measured using the Knudsen effusion method. [13] A pressure of 1 Pa is reached at approximately 55°C.[12] The enthalpy of sublimation has been determined to be in the range of 98.78 to 100.52 kJ/mol.[13]


Thermal Property	Value	Temperature/Conditions	Reference(s)
Sublimation Start	~70 °C	Atmospheric Pressure	[6][8]
Rapid Sublimation	100 - 105 °C	Atmospheric Pressure	[8]
Enthalpy of Sublimation	98.78 - 100.52 kJ/mol	58 - 97 °C	[13]
Temperature for 1 Pa Pressure	55 °C	N/A	[12]

Experimental Protocols

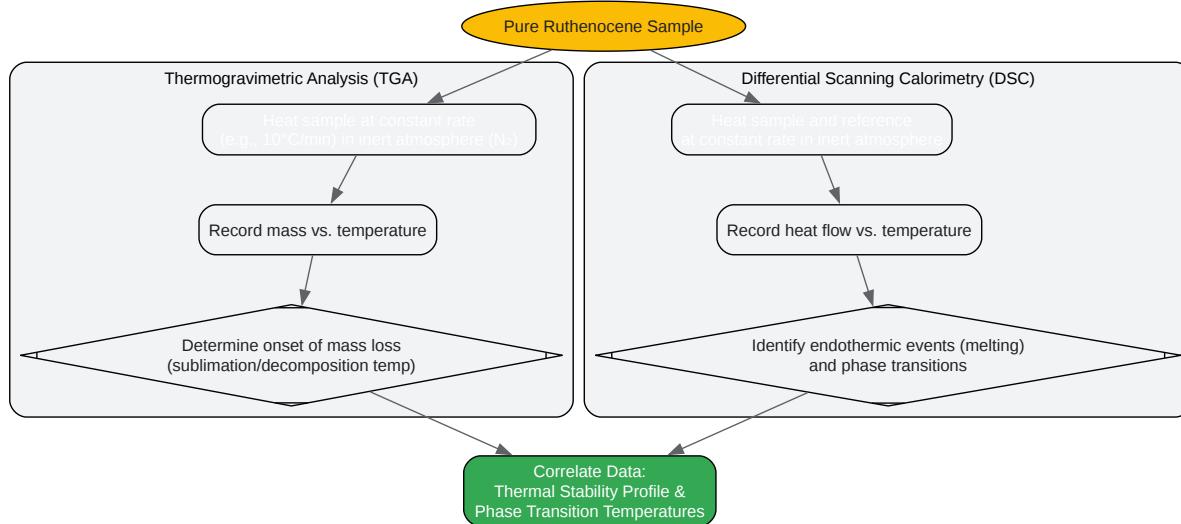
Accurate characterization of ruthenocene's physical properties requires specific experimental procedures.

Synthesis and Purification Workflow

The synthesis of ruthenocene typically involves the reaction of a ruthenium salt with a cyclopentadienyl source, followed by purification. Sublimation is a highly effective method for obtaining pure ruthenocene.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of ruthenocene.


Protocol for Sublimation Purification:[8]

- Transfer the crude ruthenocene product to the bottom of a sublimation apparatus (e.g., a Petri dish).

- Place the apparatus on a hot plate. Position a cold surface (e.g., a second Petri dish or a cold finger) above the crude product.
- Slowly heat the apparatus. Condensation may initially form on the cold surface; this should be wiped away before sublimation begins.
- Gradually increase the temperature to 70°C, where sublimation will start. Continue increasing the temperature to 100-105°C for rapid sublimation.
- Pure ruthenocene will deposit as white or pale yellow crystals on the cold surface.
- After sublimation is complete, turn off the heat and allow the apparatus to cool completely before carefully scraping the purified crystals from the cold surface.

Thermal Analysis Workflow

A combination of TGA and DSC is used to characterize the thermal stability and phase transitions of ruthenocene.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the thermal analysis of ruthenocene.

Protocol for Thermogravimetric Analysis (TGA):[14]

- Accurately weigh a small sample (typically 2-10 mg) of pure ruthenocene into a TGA crucible (e.g., alumina).
- Place the crucible onto the instrument's high-precision microbalance.
- Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
- Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).

- Continuously record the sample's mass as a function of temperature.
- Analyze the resulting thermogram to identify the onset temperature of mass loss, which corresponds to sublimation and/or decomposition.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure.

Protocol for X-ray Crystallography:[7]

- Grow a suitable single crystal of ruthenocene, for instance, by slow evaporation from a benzene-ligroin solution.
- Mount a small, well-formed crystal on a goniometer head.
- Place the crystal in a diffractometer equipped with an X-ray source (e.g., Cu K α or Mo K α radiation).
- Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
- Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
- Process the raw data, including integration of reflection intensities and absorption corrections.
- Solve the crystal structure using direct methods or Patterson methods to locate the heavy ruthenium atom, followed by Fourier analysis to find the lighter carbon and hydrogen atoms.
- Refine the structural model using least-squares methods to obtain precise bond lengths, bond angles, and unit cell parameters.

Spectroscopic Properties

Spectroscopic techniques are essential for confirming the identity and purity of ruthenocene and for probing its molecular structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectra provide insight into the bonding within the ruthenocene molecule. The molecule has a D_{5h} symmetry in its eclipsed crystalline form.[5] Key vibrational modes include C-H stretching, ring breathing, ring tilting, and metal-ring stretching. Raman spectra of single crystals have been used to assign the molecular normal modes.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule, where all ten hydrogen atoms are chemically equivalent, the ^1H NMR spectrum of ruthenocene shows a single sharp singlet. Similarly, the ^{13}C NMR spectrum also displays a single resonance, as all ten carbon atoms of the two cyclopentadienyl rings are equivalent.[6][11]

Conclusion

Solid ruthenocene is a well-characterized organometallic compound with distinct physical properties defined by its stable sandwich structure. Its thermal stability, well-defined crystal structure, and characteristic sublimation behavior are key parameters for its application in research and development. The experimental protocols and data presented in this guide provide a foundational resource for professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ruthenocene - Wikipedia [en.wikipedia.org]
- 2. Ruthenocene [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ruthenocene | 1287-13-4 | TCI AMERICA [tcichemicals.com]
- 5. jct.ac.il [jct.ac.il]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. scispace.com [scispace.com]

- 8. summit.sfu.ca [summit.sfu.ca]
- 9. THE CRYSTAL STRUCTURE OF RUTHENOCENE (Journal Article) | OSTI.GOV [osti.gov]
- 10. jct.ac.il [jct.ac.il]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds [mdpi.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical characteristics of solid ruthenocene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073265#physical-characteristics-of-solid-ruthenocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com